(7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone

Description

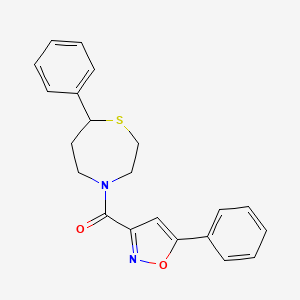

The compound (7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone is a methanone derivative featuring a 1,4-thiazepane ring substituted with a phenyl group at the 7-position and a 5-phenylisoxazole moiety. This structure combines two heterocyclic systems (thiazepane and isoxazole) linked via a ketone bridge.

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c24-21(18-15-19(25-22-18)16-7-3-1-4-8-16)23-12-11-20(26-14-13-23)17-9-5-2-6-10-17/h1-10,15,20H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUXXGPODUYNHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: CHNOS

- Molecular Weight: 278.36 g/mol

- CAS Number: 74038-56-5

The structure includes a thiazepan ring and an isoxazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For example, research indicates that derivatives of thiazepan and isoxazole exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells (A549).

Table 1: Summary of Anticancer Activities

| Compound | Cell Line | Concentration (μg/mL) | % Cell Viability | Mechanism of Action |

|---|---|---|---|---|

| Thiazepan derivative | MCF-7 | 250 | 30% | Inhibition of cell proliferation |

| Isoxazole derivative | A549 | 300 | 25% | Induction of apoptosis |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Proliferation: Studies show that compounds with similar structures can inhibit the proliferation of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis: Some derivatives promote apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

- DNA Damage Response: Certain compounds can induce DNA damage, leading to cell death in rapidly dividing cells.

Case Studies

-

Study on MCF-7 Cells:

- A study evaluated the effects of a thiazepan-isoxazole hybrid on MCF-7 breast cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations above 250 μg/mL, suggesting its potential as an anticancer agent without causing DNA fragmentation, indicating a non-apoptotic mode of action .

- Evaluation Against A549 Cells:

Comparison with Similar Compounds

Comparison with Structurally Similar Methanone Derivatives

While direct studies on (7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone are absent, comparisons can be drawn to structurally related methanone-based compounds documented in the literature. Below is an analysis of key analogs:

Methanones with Isoxazole Moieties

- Example: The synthesis of 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) involves coupling a pyrazole-thiophene system with a ketone group . Unlike the target compound, this derivative lacks the thiazepane ring but shares the isoxazole-like heterocyclic framework.

Methanones with Thiazepane or Similar Heterocycles

- Example: Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone incorporate triazole and sulfonyl groups linked via a methanone bridge . While the thiazepane ring is absent, the use of sulfur-containing heterocycles (e.g., triazole-thioether) highlights the role of sulfur in modulating lipophilicity and metabolic stability.

Functionalized Methanones in UV Absorbers

- Example: Chimassorb®81 (2-hydroxy-4-(octyloxy)-phenylmethanone) is a commercial UV-B absorber with a benzophenone core . Though structurally simpler, its methanone group and substituted phenyl rings emphasize the importance of electron-withdrawing groups (e.g., hydroxyl, alkoxy) in UV absorption. The target compound’s phenyl-isoxazole system may similarly influence its electronic properties.

Structural and Functional Contrasts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.